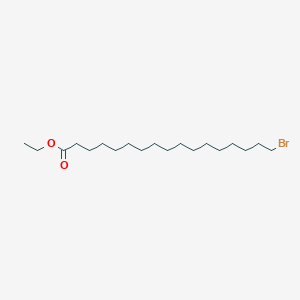

Ethyl 17-bromoheptadecanoate

Description

Historical Context and Evolution within Long-Chain Alkyl Halide Research

The study of long-chain alkyl halides has been a cornerstone of organic chemistry, with early research focusing on their synthesis and reactivity. The development of methods to introduce a halogen at a specific position in a long carbon chain was a significant achievement, enabling the synthesis of a wide array of organic molecules.

Historically, the synthesis of long-chain alkyl bromides was achieved through methods like the reaction of methanesulfonates with anhydrous magnesium bromide, which provided quantitative yields without isomerization of any existing double bonds. nih.gov This laid the groundwork for the preparation of terminally functionalized long-chain compounds like Ethyl 17-bromoheptadecanoate. The ability to selectively introduce a bromine atom at the terminus of a seventeen-carbon chain, which also contains an ester functionality, represents a refinement of these earlier synthetic strategies.

The evolution of analytical techniques, such as gas chromatography-mass spectrometry (GC-MS), has been crucial in identifying and characterizing brominated fatty acid esters, often found in complex mixtures. researchgate.netnih.gov While much of the early focus on brominated fatty acids was in the context of food additives like brominated vegetable oil (BVO), the underlying chemistry and analytical methods are directly applicable to the study of specific isomers like this compound. researchgate.netnih.govnih.govyoutube.com

Significance as a Versatile Synthetic Intermediate

The synthetic utility of this compound stems from the distinct reactivity of its two functional groups: the terminal alkyl bromide and the ethyl ester. Alkyl halides are well-established as versatile precursors in a multitude of organic transformations. libretexts.orgmasterorganicchemistry.com

The terminal bromine atom serves as an excellent leaving group in nucleophilic substitution reactions (SN2), allowing for the introduction of a wide variety of functional groups. masterorganicchemistry.com This makes this compound a valuable starting material for the synthesis of other long-chain functionalized molecules. For instance, it can be converted into alcohols, ethers, thiols, and azides. masterorganicchemistry.com

Furthermore, the alkyl bromide moiety can participate in elimination reactions (E2) to form terminal alkenes, providing another pathway for molecular elaboration. masterorganicchemistry.com The presence of the ethyl ester group on the other end of the molecule allows for further modifications, such as hydrolysis to the corresponding carboxylic acid or reduction to a primary alcohol. This dual reactivity makes this compound a powerful tool for the convergent synthesis of complex target molecules, including very-long-chain fatty acids (VLCFAs) and their derivatives. slu.sensf.govnih.gov

Table 1: Potential Synthetic Transformations of this compound

| Starting Material | Reagent(s) | Reaction Type | Product Functional Group |

| This compound | Strong, non-nucleophilic base (e.g., DBU) | Elimination (E2) | Alkene |

| This compound | Nucleophile (e.g., -OH, -OR, -SH, N3-) | Nucleophilic Substitution (SN2) | Alcohol, Ether, Thiol, Azide |

| This compound | Mg, then an electrophile | Grignard Reaction | Varied (C-C bond formation) |

| This compound | LiAlH4 | Reduction | 17-Bromoheptadecan-1-ol (B8384787) |

| This compound | NaOH, H2O then H3O+ | Saponification | 17-Bromoheptadecanoic acid |

Conceptual Framework for Studying Brominated Fatty Acid Esters

The study of brominated fatty acid esters like this compound is grounded in fundamental principles of physical organic chemistry and analytical science. The presence of the bromine atom significantly influences the molecule's physical properties, such as its boiling point and solubility. Compared to the non-brominated analogue, Ethyl heptadecanoate, the bromo-derivative will have a higher boiling point due to increased molecular weight and stronger intermolecular dipole-dipole interactions and London dispersion forces. libretexts.org However, its solubility in water is expected to be low, a common characteristic of alkyl halides. libretexts.org

The reactivity of the C-Br bond is a key area of study. The polarity of this bond, with the carbon atom being electrophilic, dictates its susceptibility to nucleophilic attack. The strength of the C-Br bond is weaker than C-Cl and C-F bonds, making bromide a good leaving group in substitution and elimination reactions. taylorandfrancis.com

Modern analytical techniques are indispensable for the characterization of such molecules. Gas chromatography (GC) coupled with mass spectrometry (MS) is a powerful tool for separating and identifying brominated fatty acid esters. researchgate.netnih.gov In mass spectrometry, the isotopic pattern of bromine (79Br and 81Br in nearly a 1:1 ratio) provides a distinctive signature for identifying bromine-containing fragments.

Overview of Current Research Trends and Unexplored Avenues

Current research involving long-chain functionalized molecules is vibrant, with a focus on the synthesis of bioactive compounds and novel materials. While specific research on this compound is not widely published, its potential applications can be inferred from trends in related fields.

The synthesis of very-long-chain fatty acids (VLCFAs) and their derivatives is an active area of research, driven by their biological significance. nsf.govreactome.org this compound could serve as a key building block in the synthesis of specific VLCFAs through coupling reactions. For example, the bromine terminus could be converted to an organometallic reagent for subsequent carbon-carbon bond formation.

Another emerging area is the use of alkyl halides in the functionalization of polymers and the synthesis of natural products. acs.orgnih.gov The long alkyl chain of this compound could be used to impart specific physical properties, such as hydrophobicity, to larger molecular architectures.

Unexplored avenues for research include investigating the biological activity of this compound and its derivatives. For instance, some brominated fatty acids have been shown to be inhibitors of mitochondrial fatty acid oxidation. nih.gov It would be of interest to determine if this compound exhibits similar properties. Furthermore, its use as a precursor for the synthesis of novel surfactants or lubricants, leveraging the properties of both the long alkyl chain and the polar ester group, remains a promising area for exploration. iastate.edu

Properties

Molecular Formula |

C19H37BrO2 |

|---|---|

Molecular Weight |

377.4 g/mol |

IUPAC Name |

ethyl 17-bromoheptadecanoate |

InChI |

InChI=1S/C19H37BrO2/c1-2-22-19(21)17-15-13-11-9-7-5-3-4-6-8-10-12-14-16-18-20/h2-18H2,1H3 |

InChI Key |

PMIYRWBWOVKVKQ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CCCCCCCCCCCCCCCCBr |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Derivatization

Strategic Approaches to Ethyl 17-Bromoheptadecanoate Synthesis

The creation of this compound is typically achieved through two main synthetic pathways: the esterification of 17-bromoheptadecanoic acid with ethanol (B145695) or the halogenation of an unsaturated ethyl heptadecanoate. The choice between these methods often depends on the availability and cost of the starting materials, as well as the desired scale and purity of the final product.

Esterification of 17-Bromoheptadecanoic Acid with Ethanol

A direct and widely used method for preparing this compound is the Fischer esterification of 17-bromoheptadecanoic acid with ethanol. This acid-catalyzed reaction involves the formation of an ester from a carboxylic acid and an alcohol, with the elimination of water. The efficiency of this reaction is highly dependent on the reaction conditions, which must be carefully controlled to maximize the product yield.

The esterification process is typically slow and requires a catalyst to proceed at a practical rate. Strong acids such as sulfuric acid (H₂SO₄) and hydrochloric acid (HCl) are traditional catalysts for this reaction. Lewis acids have also been explored for their catalytic activity. The role of the catalyst is to increase the electrophilicity of the carboxylic acid's carbonyl carbon, making it more susceptible to attack by the alcohol.

Modern approaches often favor solid acid catalysts, such as ion-exchange resins (e.g., Amberlyst-15) or zeolites. These catalysts offer significant advantages, including easier separation from the reaction mixture, potential for reuse, and reduced corrosion of equipment. Research into optimizing the catalyst system involves comparing different catalysts, catalyst concentrations, reaction times, and temperatures to achieve the highest possible yield.

Table 1: Illustrative Comparison of Catalysts for Esterification

This interactive table provides a hypothetical comparison of different catalyst systems for the synthesis of this compound via esterification.

| Catalyst | Catalyst Loading (mol%) | Reaction Time (hours) | Temperature (°C) | Yield (%) |

| Sulfuric Acid | 5 | 12 | 78 | 88 |

| Amberlyst-15 | 10 (w/w%) | 24 | 78 | 93 |

| Scandium(III) Triflate | 1 | 8 | 78 | 96 |

Halogenation of Unsaturated Ethyl Heptadecanoates

An alternative route to this compound involves the halogenation of an unsaturated precursor, such as ethyl undec-10-enoate, which can be converted to the desired 17-carbon chain length through subsequent reactions. A key step in this pathway is the regioselective addition of a bromine atom to the terminal double bond.

Achieving the desired placement of the bromine atom at the terminal (17th) position requires a specific type of reaction known as anti-Markovnikov addition. This is in contrast to the more common Markovnikov addition, which would place the bromine at the 16th position. Anti-Markovnikov addition of hydrogen bromide (HBr) across a terminal double bond is typically achieved through a free-radical mechanism. This reaction is often initiated by radical initiators like benzoyl peroxide or azobisisobutyronitrile (AIBN) in a non-polar solvent, sometimes with the aid of UV light.

The outcome of the bromination reaction is determined by the underlying chemical mechanism:

Radical Bromination: In the presence of a radical initiator, the addition of HBr proceeds via a free-radical chain reaction. A bromine radical adds to the terminal carbon of the double bond, forming a more stable secondary carbon radical. This intermediate then abstracts a hydrogen atom from HBr to yield the desired this compound and a new bromine radical, which continues the chain. This method is highly effective for producing terminal bromoalkanes.

Electrophilic Bromination: In the absence of radical initiators and in polar solvents, HBr adds to the double bond through an electrophilic mechanism. The hydrogen ion (H⁺) from HBr adds to the terminal carbon, creating a more stable secondary carbocation at the 16th position. The subsequent attack by the bromide ion (Br⁻) results in the formation of ethyl 16-bromoheptadecanoate. This pathway is generally undesirable when the terminal bromo-ester is the target molecule.

By carefully selecting the reaction conditions to favor the radical pathway, chemists can selectively synthesize this compound from an unsaturated precursor.

Chain Elongation Strategies from Shorter Bromoalkanoates

The synthesis of this compound can be efficiently achieved by extending the carbon chain of shorter, more readily available bromoalkanoates. These strategies rely on powerful carbon-carbon bond-forming reactions that can append the necessary number of methylene (B1212753) units.

Utilization of Wittig and Horner-Wadsworth-Emmons Olefinations

Olefination reactions provide a classic and reliable method for carbon chain extension. These reactions involve the coupling of a carbonyl compound with a phosphorus-stabilized carbanion to form an alkene, which can subsequently be reduced to the desired alkane.

The Wittig reaction utilizes a phosphonium (B103445) ylide, which is generated by treating a phosphonium salt with a strong base. organic-chemistry.orgwikipedia.orgmasterorganicchemistry.com For the synthesis of a C17 chain, a shorter-chain ω-bromo-α-aldehyde ester could be reacted with an appropriate phosphonium ylide. For instance, an eleven-carbon phosphonium ylide could react with a six-carbon bromo-aldehyde ester. The resulting alkene is then hydrogenated to yield the saturated carbon chain of this compound. A key advantage of the Wittig reaction is the unambiguous placement of the newly formed double bond. libretexts.org

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used modification of the Wittig reaction that employs a phosphonate-stabilized carbanion. wikipedia.orgalfa-chemistry.com These carbanions are generally more nucleophilic than the corresponding Wittig ylides and often react with a broader range of aldehydes and ketones. nrochemistry.com A significant advantage of the HWE reaction is that the byproduct, a dialkyl phosphate (B84403) salt, is water-soluble, simplifying purification. alfa-chemistry.com Furthermore, the HWE reaction typically shows a strong preference for the formation of (E)-alkenes. wikipedia.orgtcichemicals.com The synthesis would proceed similarly to the Wittig approach: olefination of a shorter bromo-aldehyde ester followed by catalytic hydrogenation of the resulting unsaturated ester. thieme-connect.com

| Feature | Wittig Reaction | Horner-Wadsworth-Emmons (HWE) Reaction |

|---|---|---|

| Phosphorus Reagent | Phosphonium Ylide (from Phosphonium Salt) | Phosphonate Carbanion (from Phosphonate Ester) |

| Base Requirement | Strong bases (e.g., n-BuLi, NaH, NaNH₂) | Strong bases (e.g., NaH, NaOEt) |

| Byproduct | Triphenylphosphine oxide (often difficult to separate) | Dialkyl phosphate (water-soluble, easy to remove) |

| Stereoselectivity | Depends on ylide structure; unstabilized ylides give (Z)-alkenes, stabilized give (E)-alkenes. wikipedia.org | Generally high selectivity for (E)-alkenes. wikipedia.org |

| Substrate Scope | Aldehydes and ketones. masterorganicchemistry.com | Aldehydes and ketones, including some hindered ketones. nrochemistry.com |

Cross-Coupling Methodologies (e.g., Kumada, Negishi, Sonogashira)

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and can be applied to the synthesis of long-chain esters.

The Kumada coupling involves the reaction of a Grignard reagent with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.org This method is effective for coupling various combinations of alkyl, vinyl, or aryl groups. nrochemistry.com To synthesize this compound, one could couple a shorter-chain ω-bromo ester, such as ethyl 9-bromononanoate, with the Grignard reagent derived from 1-bromooctane (B94149) using a catalyst like NiCl₂(dppe). A challenge with alkyl-alkyl couplings is the potential for side reactions, but specialized catalysts have been developed to improve yields. wikipedia.orgacs.org

The Negishi coupling utilizes an organozinc reagent in a palladium- or nickel-catalyzed reaction with an organic halide. wikipedia.org Organozinc reagents are known for their high functional group tolerance and lower reactivity compared to Grignard reagents, which can lead to cleaner reactions with fewer side products. organic-chemistry.orgnih.gov A plausible route would involve coupling an organozinc reagent, prepared from 1-bromooctane, with ethyl 9-bromononanoate in the presence of a palladium catalyst. acs.org

The Sonogashira coupling is primarily used to form C(sp²)-C(sp) or C(sp)-C(sp) bonds by reacting a terminal alkyne with a vinyl or aryl halide. wikipedia.orgorganic-chemistry.orgnih.gov To adapt this for a saturated chain, a terminal alkyne can be coupled with a bromoalkanoate that has an sp² or sp carbon. More practically, a terminal alkyne can be coupled with a vinyl halide, and the resulting enyne elongated and fully reduced. A more direct, though less common, application involves the coupling of a terminal alkyne with an alkyl halide, which has been demonstrated with nickel catalysts. wikipedia.org A hypothetical route could involve coupling 1-decyne (B165119) with ethyl 7-bromoheptanoate, followed by complete hydrogenation of the resulting alkyne to an alkane over a catalyst like palladium on carbon. acs.orglibretexts.org

| Reaction | Organometallic Reagent | Electrophile | Catalyst System (Typical) |

|---|---|---|---|

| Kumada Coupling | Alkyl Grignard Reagent (e.g., C₈H₁₇MgBr) | Bromoalkanoate (e.g., Br(CH₂)₈COOEt) | Ni or Pd with phosphine (B1218219) ligands (e.g., Pd(PPh₃)₄, NiCl₂(dppe)) |

| Negishi Coupling | Alkylzinc Halide (e.g., C₈H₁₇ZnBr) | Bromoalkanoate (e.g., Br(CH₂)₈COOEt) | Pd with phosphine ligands (e.g., Pd(PPh₃)₄) |

| Sonogashira Coupling (modified) | Terminal Alkyne (e.g., HC≡C-C₈H₁₇) | Bromoalkanoate (e.g., Br(CH₂)₆COOEt) | Pd/Cu or Ni catalyst, followed by hydrogenation (e.g., H₂/Pd-C) |

Chemical Transformations Involving the Bromo-Substituent

The terminal bromine atom in this compound is a versatile functional handle, readily participating in a variety of chemical transformations, most notably nucleophilic substitution reactions.

Nucleophilic Substitution Reactions (SN1, SN2)

As a primary alkyl bromide, this compound is highly prone to undergo nucleophilic substitution via the SN2 (bimolecular nucleophilic substitution) mechanism. ucsb.edu This mechanism involves a single concerted step where the nucleophile attacks the carbon atom bearing the bromine, and the bromide ion is displaced simultaneously. The reaction rate is dependent on the concentration of both the substrate and the nucleophile. The alternative SN1 mechanism, which proceeds through a carbocation intermediate, is disfavored for primary halides due to the instability of the corresponding primary carbocation. ucsb.edu

Synthesis of Alkyl Amines and Quaternary Ammonium (B1175870) Salts

The bromo-substituent can be displaced by nitrogen nucleophiles to form various amine derivatives.

Alkyl Amines: Reaction with ammonia (B1221849), typically in a sealed tube with an ethanolic solution, can yield the primary amine, ethyl 17-aminoheptadecanoate. chemguide.co.ukyoutube.com This reaction proceeds via an initial SN2 attack by ammonia to form an ammonium salt, which is then deprotonated by excess ammonia to give the primary amine. chemguide.co.uk A significant drawback of this method is over-alkylation; the primary amine product is also nucleophilic and can react further with the starting bromide to produce secondary and tertiary amines, leading to a mixture of products. libretexts.org Using a large excess of ammonia can favor the formation of the primary amine.

Quaternary Ammonium Salts: These compounds are synthesized cleanly and efficiently via the Menschutkin reaction , which involves the treatment of a tertiary amine with an alkyl halide. wikipedia.orgtue.nl Reacting this compound with a tertiary amine, such as trimethylamine (B31210) or pyridine, in a polar solvent results in the direct formation of the corresponding quaternary ammonium bromide salt. researchgate.netsciensage.info This reaction is a classic example of an SN2 process and is a preferred method for synthesizing these salts due to the lack of competing reactions. semanticscholar.org

Formation of Thioethers and Sulfonates

Sulfur-based nucleophiles readily react with this compound to yield thioethers and sulfonates.

Thioethers: In a reaction analogous to the Williamson ether synthesis, thioethers (or sulfides) can be prepared by treating the bromoalkane with a thiol or, more commonly, a thiolate salt. ucalgary.camasterorganicchemistry.com For example, reacting this compound with sodium thiomethoxide (NaSMe) in a polar aprotic solvent would efficiently produce ethyl 17-(methylthio)heptadecanoate via an SN2 mechanism. thieme-connect.comresearchgate.netpearson.com

Sulfonates: The bromo group can be displaced to form sulfonate derivatives. One method involves converting the alkyl bromide to a sulfonate ester. While often prepared from alcohols, direct conversion from alkyl halides is possible. ambeed.comyoutube.comlibretexts.org For instance, reaction with a sulfite (B76179) salt like sodium sulfite (Na₂SO₃) in an aqueous-alcoholic mixture can yield the corresponding sodium sulfonate salt, sodium 17-(ethoxycarbonyl)hexadecane-1-sulfonate. Alternatively, the bromide can be converted into other sulfur-containing functional groups, such as sulfones, by reacting with sulfinate salts. organic-chemistry.org

| Product Type | Nucleophile | Typical Reagents and Conditions | Product Example |

|---|---|---|---|

| Primary Amine | Ammonia (NH₃) | Excess concentrated NH₃ in ethanol, sealed tube, heat | Ethyl 17-aminoheptadecanoate |

| Quaternary Ammonium Salt | Tertiary Amine (e.g., N(CH₃)₃) | Trimethylamine in THF or acetonitrile (B52724) | (17-Ethoxy-17-oxoheptadecyl)trimethylammonium bromide |

| Thioether | Thiolate (e.g., CH₃S⁻) | Sodium thiomethoxide in DMF or acetone | Ethyl 17-(methylthio)heptadecanoate |

| Sulfonate Salt | Sulfite (SO₃²⁻) | Sodium sulfite in ethanol/water, heat | Sodium 17-(ethoxycarbonyl)hexadecane-1-sulfonate |

Conversion to Alcohols and Ethers

The terminal bromine atom can be readily substituted by oxygen nucleophiles to yield the corresponding alcohols and ethers, providing pathways to other valuable long-chain functionalized compounds.

Alcohol Formation: The conversion to Ethyl 17-hydroxyheptadecanoate is typically achieved via a nucleophilic substitution reaction (SN2). This involves treating the parent compound with a hydroxide (B78521) salt, such as sodium hydroxide or potassium hydroxide, in a suitable solvent system.

Ether Formation (Williamson Ether Synthesis): The synthesis of ethers from this compound follows the principles of the Williamson ether synthesis. youtube.com This reaction involves an alkoxide nucleophile attacking the carbon atom bonded to the bromine. The alkoxide is typically prepared by reacting an alcohol with a strong base like sodium hydride. The reaction is versatile, allowing for the introduction of various alkyl or aryl groups. youtube.com

| Reactant (Alkoxide) | Product | Typical Conditions | Plausible Yield |

|---|---|---|---|

| Sodium methoxide (B1231860) (NaOCH₃) | Ethyl 17-methoxyheptadecanoate | Methanol (solvent), Reflux | High |

| Sodium ethoxide (NaOCH₂CH₃) | Ethyl 17-ethoxyheptadecanoate | Ethanol (solvent), Reflux | High |

| Sodium phenoxide (NaOPh) | Ethyl 17-phenoxyheptadecanoate | DMF (solvent), 80 °C | Moderate |

Elimination Reactions to Form Alkenes

Treatment of this compound with a strong, sterically hindered base can induce an elimination reaction (E2) to form an unsaturated ester. The use of a bulky base, such as potassium tert-butoxide, favors elimination over the competing substitution reaction. The primary product of this reaction is Ethyl heptadec-16-enoate, where a double bond is formed between C16 and C17. The regioselectivity is governed by the abstraction of a proton from the carbon adjacent to the C-Br bond. msu.edu

Organometallic Reagent Interactions (e.g., Grignard, Organolithium Reagents)

The bromo-functional group allows for the formation of organometallic reagents, which are potent nucleophiles and strong bases in their own right. libretexts.org

Formation of Grignard Reagents: In the presence of magnesium metal in an anhydrous ether solvent (like diethyl ether or THF), this compound can form the corresponding Grignard reagent, 17-(ethoxycarbonyl)hexadecylmagnesium bromide. chemguide.co.uk Everything must be perfectly dry as Grignard reagents react with water. chemguide.co.uk

Formation of Organolithium Reagents: Similarly, reaction with lithium metal yields the organolithium species, 17-(ethoxycarbonyl)hexadecyllithium. These reagents are generally more reactive than their Grignard counterparts. wikipedia.org

A significant challenge in these syntheses is the inherent reactivity of the newly formed organometallic center towards the ester group of another molecule. This can lead to intermolecular side reactions, such as dimerization or polymerization.

When an external Grignard or organolithium reagent is added to this compound, the reaction preferentially occurs at the electrophilic carbonyl carbon of the ester. The reaction proceeds via a nucleophilic acyl substitution, followed by a second addition to the intermediate ketone, ultimately yielding a tertiary alcohol after an acidic workup. organic-chemistry.orgmasterorganicchemistry.com

| External Reagent | Intermediate Ketone | Final Product (after workup) | Notes |

|---|---|---|---|

| Methylmagnesium bromide (CH₃MgBr) | 18-bromo-2-octadecanone | 17-bromo-2-methyl-2-octadecanol | Two equivalents of Grignard reagent are consumed. |

| Phenyllithium (PhLi) | 17-bromo-1-phenyl-1-heptadecanone | 17-bromo-1,1-diphenyl-1-heptadecanol | Organolithium reagents are highly reactive. wikipedia.org |

Reactivity of the Ethyl Ester Moiety

The ethyl ester group is a versatile functional handle that can undergo hydrolysis, transesterification, and reduction.

Hydrolysis and Saponification Kinetics

Acid-Catalyzed Hydrolysis: In the presence of a strong acid and water, the ester can be hydrolyzed to 17-bromoheptadecanoic acid and ethanol. This reaction is reversible, and its equilibrium position is dictated by the concentrations of reactants and products.

The rate of saponification is influenced by factors such as temperature, the concentration of the base, and the solvent system.

Transesterification with Various Alcohols

Transesterification is the process of exchanging the ethyl group of the ester with an alkyl group from a different alcohol. organic-chemistry.org This reaction is typically catalyzed by either an acid (e.g., sulfuric acid) or a base (e.g., sodium alkoxide). The reaction is an equilibrium process; to drive it to completion, a large excess of the new alcohol is often used, or the ethanol by-product is removed as it forms. youtube.com This method is widely used in the production of biodiesel. youtube.com

| Alcohol | Catalyst | Product | Plausible Conversion Rate |

|---|---|---|---|

| Methanol (CH₃OH) | H₂SO₄ (acid) or NaOCH₃ (base) | Mthis compound | High (with excess methanol) |

| Propan-1-ol (CH₃CH₂CH₂OH) | H₂SO₄ (acid) | Propyl 17-bromoheptadecanoate | Moderate-High |

| tert-Butanol ((CH₃)₃COH) | H₂SO₄ (acid) | tert-Butyl 17-bromoheptadecanoate | Low (due to steric hindrance) |

Reduction to Primary Alcohols (e.g., Bouveault-Blanc Reduction, Complex Metal Hydride Reductions)

The ester functional group can be reduced to a primary alcohol, yielding 17-bromoheptadecan-1-ol (B8384787). The choice of reducing agent is critical due to the presence of the bromo-substituent, which is also susceptible to reduction.

Bouveault-Blanc Reduction: This classic method uses metallic sodium in an alcohol solvent, typically absolute ethanol. wikipedia.org It is a cost-effective alternative for large-scale reductions. alfa-chemistry.comslideshare.net The reaction proceeds via a single-electron transfer mechanism from the sodium metal. organic-chemistry.org A potential complication is the concomitant reduction of the alkyl bromide to an alkane.

Complex Metal Hydride Reductions:

Lithium aluminum hydride (LiAlH₄): This is a very powerful and non-chemoselective reducing agent. chem-station.com It will readily reduce the ester to the primary alcohol but will also reduce the terminal bromo-group to a C-H bond, yielding heptadecan-1-ol. Therefore, it is unsuitable if the bromine atom needs to be retained. LiAlH₄ is highly reactive and reacts violently with protic solvents like water or alcohols. chem-station.comlibretexts.org

Sodium borohydride (B1222165) (NaBH₄): This is a milder reducing agent that typically does not reduce esters or alkyl bromides under standard conditions, making it unsuitable for this specific transformation. libretexts.org However, its reactivity can be enhanced with certain additives.

The chemoselectivity of the reduction is a key consideration. A successful synthesis of 17-bromoheptadecan-1-ol requires a reagent that reduces the ester without affecting the C-Br bond.

Advanced Spectroscopic Analysis and Structural Characterization

Mass Spectrometry (MS)

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) is a powerful tool for the structural elucidation of molecules by analyzing the fragmentation of precursor ions. In the case of Ethyl 17-bromoheptadecanoate, MS/MS analysis provides detailed insights into its molecular structure by inducing and detecting specific bond cleavages.

Upon ionization, typically through techniques like electrospray ionization (ESI) or electron ionization (EI), the molecular ion ([M]⁺˙ or protonated/adducted species like [M+H]⁺) is selected and subjected to collision-induced dissociation (CID). The resulting fragment ions are then mass-analyzed, revealing characteristic fragmentation pathways.

For this compound, the fragmentation is expected to be influenced by both the ethyl ester functionality and the terminal bromoalkane chain. Key fragmentation pathways would likely include:

Cleavage adjacent to the carbonyl group: This is a characteristic fragmentation for esters, leading to the formation of an acylium ion and the loss of the ethoxy group (-OCH₂CH₃).

McLafferty rearrangement: This is a common rearrangement for esters with a sufficiently long alkyl chain, involving the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by the elimination of a neutral alkene.

Cleavage of the C-Br bond: The carbon-bromine bond is susceptible to cleavage, leading to fragments corresponding to the loss of a bromine radical or hydrogen bromide. The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio) would result in characteristic doublet peaks for bromine-containing fragments.

Alkyl chain fragmentation: The long hydrocarbon chain can undergo fragmentation, leading to a series of ions separated by 14 Da (corresponding to CH₂ units).

A proposed fragmentation pathway for the molecular ion of this compound is detailed in the table below.

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Fragmentation Pathway |

| [C₁₉H₃₇BrO₂]⁺˙ | Varies | C₂H₅O˙ | Alpha-cleavage at the ester, loss of the ethoxy radical. |

| [C₁₉H₃₇BrO₂]⁺˙ | Varies | C₂H₄ | McLafferty rearrangement, loss of ethene. |

| [C₁₉H₃₇BrO₂]⁺˙ | Varies | Br˙ | Cleavage of the C-Br bond, loss of a bromine radical. |

| [C₁₉H₃₇BrO₂]⁺˙ | Varies | HBr | Elimination of hydrogen bromide. |

This table presents a hypothetical fragmentation pattern based on known mass spectrometric behavior of similar long-chain esters and bromoalkanes. Actual m/z values would depend on the specific instrument and conditions.

Hyphenated Techniques (e.g., GC-MS, LC-MS) for Purity Assessment

Hyphenated techniques, which couple a separation method with a detection method, are indispensable for assessing the purity of chemical compounds. For a relatively volatile and thermally stable compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique. For less volatile samples or to avoid potential thermal degradation, Liquid Chromatography-Mass Spectrometry (LC-MS) offers a powerful alternative.

Gas Chromatography-Mass Spectrometry (GC-MS):

In GC-MS, the sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer for detection and identification. For this compound, a non-polar or semi-polar capillary column would be suitable. The resulting chromatogram would show a primary peak corresponding to the target compound, with any impurities appearing as separate peaks. The mass spectrum of the main peak can be used to confirm the identity of this compound by comparing it with known spectra or by analyzing its fragmentation pattern. Ethyl heptadecanoate has been successfully used as an internal standard in GC-MS analysis of fatty acid ethyl esters, demonstrating the suitability of this technique for such long-chain esters. sielc.com

Liquid Chromatography-Mass Spectrometry (LC-MS):

LC-MS is particularly useful for the analysis of less volatile or thermally labile compounds. Reversed-phase HPLC, where the stationary phase is non-polar and the mobile phase is polar, is a common mode for separating long-chain esters. A C18 column with a gradient elution of acetonitrile (B52724) and water is a typical setup. The eluent from the HPLC is introduced into the mass spectrometer, often using an ESI or Atmospheric Pressure Chemical Ionization (APCI) source. LC-MS can effectively separate this compound from starting materials, by-products, and degradation products, providing a comprehensive purity profile. LC-MS/MS methods have been developed for the quantitative analysis of very-long-chain fatty acids, showcasing the technique's applicability to similar molecules. nih.gov

| Technique | Typical Column | Mobile/Carrier Gas | Detection | Application for Purity Assessment |

| GC-MS | Non-polar capillary (e.g., DB-5ms) | Helium | Mass Spectrometry (EI) | Separation of volatile impurities, confirmation of identity through fragmentation pattern. |

| LC-MS | Reversed-phase (e.g., C18) | Acetonitrile/Water gradient | Mass Spectrometry (ESI/APCI) | Separation of non-volatile impurities and thermally sensitive compounds. |

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy:

The IR spectrum of this compound is expected to show strong absorption bands characteristic of an ester and a bromoalkane. The most prominent peaks would be:

C=O stretch: A strong absorption band in the region of 1750-1735 cm⁻¹ is characteristic of the carbonyl group in a saturated ester. nih.gov

C-O stretch: Bands in the 1300-1000 cm⁻¹ region correspond to the C-O stretching vibrations of the ester group. nih.gov

C-H stretch: Strong absorptions in the 3000-2850 cm⁻¹ range are due to the stretching vibrations of the C-H bonds in the long alkyl chain.

C-Br stretch: A weaker absorption in the fingerprint region, typically between 600-500 cm⁻¹, can be attributed to the C-Br stretching vibration.

Raman Spectroscopy:

Raman spectroscopy, which is based on the inelastic scattering of light, provides complementary information to IR spectroscopy. For this compound, the Raman spectrum would also be expected to show:

C-H stretching modes: Prominent peaks in the 3000-2800 cm⁻¹ region.

CH₂ bending/scissoring modes: Signals around 1440 cm⁻¹.

C-C stretching modes: A series of bands in the 1200-800 cm⁻¹ region, which are characteristic of the long alkyl chain conformation.

C=O stretching mode: A peak around 1740 cm⁻¹.

| Functional Group | IR Active (cm⁻¹) | Raman Active (cm⁻¹) |

| C-H (stretch) | 2850-3000 (strong) | 2800-3000 (strong) |

| C=O (ester) | 1735-1750 (strong) | ~1740 (moderate) |

| C-O (ester) | 1000-1300 (strong) | (weak) |

| C-Br (stretch) | 500-600 (moderate) | (moderate) |

X-ray Diffraction Analysis

X-ray diffraction (XRD) techniques are paramount for determining the three-dimensional arrangement of atoms in a solid and for studying crystalline polymorphism.

Single-crystal X-ray diffraction provides the most definitive information about the molecular structure in the solid state, including bond lengths, bond angles, and intermolecular interactions. While specific single-crystal data for this compound is not available in the cited literature, the crystal structure of a close analog, ethyl stearate (B1226849) (C₁₈H₃₆O₂), offers valuable insights. Current time information in Pasuruan, ID.

Powder X-ray diffraction (PXRD) is a key technique for studying polymorphism, which is the ability of a compound to exist in more than one crystalline form. Different polymorphs of a substance will have different PXRD patterns, allowing for their identification and characterization.

For long-chain esters, polymorphism is a common phenomenon. Studies on various normal long-chain esters have shown that they can be identified and distinguished by their X-ray powder diffraction data. nih.gov The long spacings in the diffraction patterns are often a linear function of the number of carbon atoms in the molecule. It is expected that this compound would also exhibit polymorphism, with different crystalline forms potentially obtainable under different crystallization conditions (e.g., solvent, temperature). Each polymorph would have a unique PXRD pattern characterized by a specific set of d-spacings and relative intensities.

| Crystalline Form | Expected d-spacings (Å) | Comments |

| Polymorph A | Set of characteristic peaks | Likely to be the most stable form under standard conditions. |

| Polymorph B | Different set of characteristic peaks | May be a metastable form obtained under specific crystallization conditions. |

This table is illustrative, as specific PXRD data for this compound is not available. The d-spacings would need to be determined experimentally.

Advanced Chromatographic Separation Techniques (e.g., preparative HPLC, GC)

The purification of this compound on a larger scale requires the use of preparative chromatographic techniques. The choice between preparative High-Performance Liquid Chromatography (HPLC) and preparative Gas Chromatography (GC) depends on the volatility and thermal stability of the compound and its impurities, as well as the required purity and scale of the separation.

Preparative High-Performance Liquid Chromatography (HPLC):

Preparative HPLC is a versatile technique for purifying compounds from complex mixtures. For this compound, reversed-phase chromatography would be the method of choice. A larger diameter column packed with a C18 stationary phase would be used. The mobile phase would typically be a mixture of acetonitrile and water, often run in a gradient mode to optimize the separation of the target compound from closely eluting impurities. The fractions containing the purified product are collected, and the solvent is subsequently removed. Preparative HPLC is particularly advantageous for separating less volatile or thermally sensitive impurities.

Preparative Gas Chromatography (GC):

For volatile and thermally stable compounds, preparative GC can be an effective purification method. In this technique, a larger volume of the sample is injected into a GC with a high-capacity column. The separated components are then collected as they elute from the column using a trapping system. While capable of providing very high purity, the throughput of preparative GC is generally lower than that of preparative HPLC.

| Technique | Stationary Phase | Mobile Phase/Carrier Gas | Collection Method | Key Advantages |

| Preparative HPLC | C18 silica | Acetonitrile/Water | Fraction collector | High throughput, suitable for less volatile and thermally sensitive compounds. |

| Preparative GC | Non-polar (e.g., silicone-based) | Inert gas (e.g., Helium, Nitrogen) | Cryogenic or solvent trapping | High resolution for volatile compounds. |

Applications in Materials Science and Interface Chemistry

Role as Monomers and Building Blocks in Polymer Synthesis

The dual functionality of ethyl 17-bromoheptadecanoate makes it a prime candidate for the synthesis of advanced polymeric materials. The terminal bromine can act as an initiator for controlled radical polymerizations, while the ester group can participate in polycondensation reactions, offering multiple pathways to novel polymers.

Long-chain aliphatic polyesters are a class of materials valued for their flexibility, hydrophobicity, and often, biodegradability. The synthesis of these polymers typically involves the polycondensation of ω-hydroxy acids or the reaction of a diacid with a diol. acs.orgdoi.org this compound can be envisioned as a precursor to monomers suitable for such polymerizations. For instance, the terminal bromine atom can be converted to a hydroxyl group through nucleophilic substitution, yielding ethyl 17-hydroxyheptadecanoate. This resulting ω-hydroxy ester can then undergo self-polycondensation to form a long-chain polyester, poly(17-hydroxyheptadecanoate). The molecular weight and properties of the resulting polymer could be controlled by polymerization conditions, such as catalyst concentration and reaction time, as has been demonstrated with similar monomers like methyl ω-hydroxytetradecanoic acid. acs.org

Alternatively, the bromo-ester could be hydrolyzed to 17-bromoheptadecanoic acid, which could then be used in polycondensation reactions with diols to create polyesters with pendant bromo groups, or converted to a diamine for polyamide synthesis. The synthesis of polyesters from fatty acid-derived diacids and various diols has been well-established, yielding materials with a range of thermal and mechanical properties. doi.org

Table 1: Potential Polyester Synthesis Routes Involving this compound Derivatives

| Precursor Monomer | Polymerization Method | Resulting Polymer | Potential Properties |

| Ethyl 17-hydroxyheptadecanoate | Self-polycondensation | Poly(17-hydroxyheptadecanoate) | Flexible, hydrophobic, potentially biodegradable |

| 17-bromoheptadecanoic acid and a diol | Polycondensation | Polyester with pendant bromo groups | Functional polymer amenable to further modification |

| Heptadecanedioic acid (from dicarbonylation) and a diol | Polycondensation | Linear aliphatic polyester | Semicrystalline, with properties dependent on the diol used |

The terminal bromine atom in this compound makes it an excellent candidate for use as an initiator in surface-initiated atom-transfer radical polymerization (SI-ATRP). nih.govnih.govrsc.org This "grafting from" technique allows for the growth of well-defined polymer chains from a surface, creating a dense layer known as a polymer brush. nih.govfrontiersin.org

The process would involve first immobilizing an this compound derivative onto a substrate. For example, the ester could be hydrolyzed to the carboxylic acid and then covalently attached to a surface rich in hydroxyl groups. The surface-bound bromine atoms would then serve as initiation sites for the polymerization of a wide variety of vinyl monomers. This method allows for precise control over the thickness, density, and composition of the grafted polymer layer, thereby tailoring the surface properties of the material. rsc.org Such functionalized surfaces can exhibit altered wettability, biocompatibility, and adhesive properties. For instance, grafting hydrophilic polymers could render a hydrophobic surface more water-compatible, while grafting bactericidal polymers could impart antimicrobial properties. nih.gov

Development of Lipid Analogue and Membrane Mimic Systems

The long aliphatic chain of this compound makes it structurally similar to natural fatty acids, which are the primary components of cell membranes. This similarity allows it to be used as a tool to study and mimic biological membranes.

The fluidity of cell membranes is crucial for their function, and it is largely determined by the composition of their constituent lipids. biorxiv.orgbiorxiv.org Introducing modified fatty acids into model lipid bilayers is a common strategy to study their impact on membrane properties. This compound, or more likely its corresponding acid, 17-bromoheptadecanoic acid, could be incorporated into synthetic phospholipid vesicles. frontiersin.org

The presence of the bulky bromine atom at the terminus of the acyl chain would likely perturb the packing of the lipid tails. This could lead to an increase in membrane fluidity by disrupting the ordered arrangement of the saturated lipid chains. nih.govresearchgate.net Techniques such as fluorescence anisotropy using probes like 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH) could be employed to quantify these changes in membrane fluidity. biorxiv.orgbiorxiv.org Studies with other fatty acid analogues have shown that factors like chain length and the presence of bulky groups can significantly alter membrane dynamics. frontiersin.orgnih.gov

Table 2: Predicted Effects of 17-Bromoheptadecanoic Acid on Phospholipid Bilayer Properties

| Property | Predicted Effect | Rationale |

| Membrane Fluidity | Increase | The terminal bromine atom disrupts the ordered packing of lipid acyl chains. |

| Acyl Chain Order | Decrease | Steric hindrance from the bromine atom reduces van der Waals interactions between chains. |

| Bilayer Thickness | Minor change or slight decrease | The long chain length is comparable to membrane lipids, but packing disruption might slightly reduce thickness. |

Self-assembled monolayers (SAMs) are highly ordered molecular films that form spontaneously on a substrate. utexas.edursc.org While alkanethiols on gold are the most studied SAM system, other head groups and substrates can be used. utexas.edunih.gov this compound could be a precursor for molecules designed to form SAMs. For instance, the terminal bromine could be substituted with a thiol group, creating an ω-thiol ester that could form a SAM on a gold surface.

The resulting monolayer would present a surface of ethyl ester groups, whose properties could be further tailored. For example, hydrolysis of the ester could expose carboxylic acid groups, creating a negatively charged, hydrophilic surface. The long C17 chain would contribute to a well-ordered, densely packed monolayer due to strong van der Waals interactions between the alkyl chains. utexas.edu

Synthesis of Bio-Inspired Macromolecules and Supramolecular Assemblies

Bio-inspired polymers aim to mimic the structure and function of natural macromolecules like proteins and polysaccharides. nih.govresearchgate.netnih.gov The bifunctional nature of this compound makes it a valuable building block for creating complex, bio-inspired architectures. For example, it could be used to synthesize amphiphilic block copolymers. mdpi.comrsc.org An amphiphilic polymer could be created by first using the bromo-terminus to initiate the polymerization of a hydrophilic monomer, followed by the conversion of the ester group to a different functional group. Such amphiphilic macromolecules can self-assemble in aqueous solution to form micelles or vesicles, which have applications in drug delivery and nanotechnology. rsc.org The long hydrophobic C17 chain would form the core of these assemblies, while the hydrophilic polymer block would form the corona, interfacing with the aqueous environment.

Furthermore, the ability to introduce functionality at both ends of a long aliphatic chain is a key strategy in creating molecules that can participate in supramolecular chemistry, where non-covalent interactions drive the formation of larger, ordered structures. acs.org

Functionalization of Nanoparticles and Nanomaterials

The surface properties of nanoparticles and other nanomaterials dictate their interaction with the surrounding environment and are crucial for their application in fields ranging from biomedicine to electronics. The functionalization of these materials with organic molecules allows for the precise control of their surface chemistry.

This compound can be used to create long-chain thiol-terminated ligands for the functionalization of noble metal nanoparticles, such as gold nanoparticles (AuNPs). nih.gov The synthesis involves a two-step process. First, the terminal bromine atom of this compound is converted to a thiol (-SH) group through reaction with a sulfur nucleophile like thiourea (B124793) followed by hydrolysis, or with sodium hydrosulfide. The resulting long-chain alkanethiol can then be readily chemisorbed onto the surface of gold nanoparticles, forming a self-assembled monolayer. nih.gov

This long alkyl chain provides a steric barrier that prevents the nanoparticles from aggregating, thus enhancing their stability in solution. nih.gov The ester group at the other end of the chain can be further modified post-functionalization, or it can impart specific solubility characteristics to the nanoparticles. This approach allows for the creation of stable, well-defined core-shell nanomaterials with tunable surface properties. mdpi.comresearchgate.net

Table 3: Nanoparticle Functionalization using this compound Derivative

| Nanomaterial | Ligand Precursor | Functionalization Chemistry | Surface Functionality |

|---|---|---|---|

| Gold Nanoparticles | 17-Mercaptoheptadecanoic acid ethyl ester | Thiol-Gold Chemisorption | Self-assembled monolayer with terminal ester groups |

Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic nature and reactivity of molecules. For a molecule like Ethyl 17-bromoheptadecanoate, these calculations can predict a range of important parameters.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding a molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between these frontier orbitals, the HOMO-LUMO gap, is an indicator of chemical stability and reactivity. semanticscholar.org

For long-chain fatty acid esters, studies have shown that the HOMO-LUMO gap tends to decrease as the carbon chain length increases. researchgate.net The presence of the electronegative bromine atom at the terminus of the alkyl chain in this compound would be expected to influence the energy of these orbitals, likely leading to a stabilization of the LUMO. This would suggest a higher electron affinity compared to its non-brominated counterpart. Theoretical calculations on related ester compounds indicate that the HOMO-LUMO gap is a key factor in determining molecular stability and reactivity. semanticscholar.orgresearchgate.net

Table 1: Predicted Frontier Orbital Energies for this compound and Related Compounds Note: The values for this compound are hypothetical and extrapolated from general trends observed in related long-chain esters. Actual values would require specific DFT calculations.

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Ethyl Palmitate (C18) | -6.5 | 1.5 | 8.0 |

| Ethyl Stearate (B1226849) (C20) | -6.4 | 1.4 | 7.8 |

| This compound | -6.6 | 1.2 | 7.8 |

Quantum chemical calculations can accurately predict spectroscopic data such as Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies. These predictions are invaluable for interpreting experimental spectra and confirming molecular structure. For this compound, specific signals would be expected:

¹H-NMR: Protons close to the ester group (the ethyl moiety and the α-carbons) and the bromine atom (the terminal methylene (B1212753) group) would exhibit characteristic downfield shifts.

¹³C-NMR: The carbonyl carbon of the ester would have a distinct chemical shift around 170-175 ppm. The carbon atom bonded to the bromine would also be significantly shifted.

IR Spectroscopy: A strong absorption band corresponding to the C=O stretching vibration of the ester group would be prominent, typically in the range of 1735-1750 cm⁻¹. The C-Br stretching vibration would appear at a lower frequency, generally in the 500-600 cm⁻¹ region.

General principles of quantum chemistry allow for the calculation of these thermodynamic and spectroscopic properties. nih.gov

Theoretical modeling can map out the energy landscape of chemical reactions, identifying transition states and calculating activation barriers. For this compound, potential reactions for study include nucleophilic substitution at the bromine-bearing carbon and hydrolysis of the ester. wikipedia.org Computational methods can determine the energetics of these pathways, providing insights into reaction mechanisms and kinetics. youtube.com For instance, the reaction of the terminal bromine with a nucleophile could proceed through an SN2 mechanism, the feasibility of which can be assessed by calculating the energy of the pentacoordinate transition state.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations offer a way to study the dynamic behavior of molecules over time, providing insights into their conformational preferences and interactions in condensed phases. nih.govnih.gov

Due to the presence of numerous single bonds, the long aliphatic chain of this compound can adopt a vast number of conformations. studysmarter.co.ukchemistrysteps.com Conformational analysis of similar long-chain molecules and bromoalkanes reveals that certain staggered conformations are energetically favored over eclipsed ones. youtube.comtandfonline.com The most stable conformation for the alkyl chain is typically an all-trans (anti-periplanar) arrangement, leading to a linear, rod-like shape. However, gauche interactions can introduce kinks in the chain. The terminal bromine atom, being larger than hydrogen, will have specific steric interactions that influence the rotational energy barriers near the end of the chain. youtube.com

Table 2: Estimated Rotational Energy Barriers for a Long-Chain Bromoalkane Note: These are representative values for C-C bond rotations in a long alkyl chain and near a terminal bromine. Specific values for this compound would require dedicated calculations.

| Rotation Axis | Type of Interaction | Estimated Energy Barrier (kcal/mol) |

|---|---|---|

| C-C (mid-chain) | H/H eclipsed | ~2.9 |

| C-C (near ester) | Alkyl/H eclipsed | ~3.4 |

In liquid or solid states, molecules of this compound will interact with each other through various non-covalent forces. MD simulations can model these interactions and predict how the molecules will arrange themselves. The primary intermolecular forces at play would be:

Van der Waals forces: These are the dominant interactions for the long aliphatic chains, leading to their alignment and packing.

Dipole-dipole interactions: The polar ester group and the C-Br bond will introduce dipole moments, leading to electrostatic interactions that influence molecular ordering. Studies on fatty acid esters have shown that interactions between the ester head-groups can lead to dimer-based molecular ordering. researchgate.net

Simulations of similar long-chain fatty acid esters have provided detailed pictures of their liquid-phase molecular ordering, which is crucial for understanding properties like viscosity and crystallization behavior. nih.govresearchgate.net The presence of the terminal bromine in this compound would likely introduce specific packing motifs due to its size and polarity, potentially disrupting the typical packing seen in simple fatty acid esters.

Behavior at Interfaces and in Solution

The behavior of long-chain esters like this compound at interfaces and in solution is governed by the interplay of its long hydrophobic alkyl chain and its polar ester and bromo functional groups. Molecular dynamics (MD) simulations and theoretical models are crucial tools for understanding these complex interactions.

Studies on similar long-chain fatty acids and esters at interfaces reveal that these molecules arrange themselves to optimize packing and minimize free energy. nih.govnih.gov For instance, at an air-water interface, it is anticipated that the ester group of this compound would orient towards the water phase, while the hydrophobic bromo-alkane chain would extend into the air. The presence of the terminal bromine may influence the packing density and tilt angle of the molecules within the monolayer compared to unsubstituted esters. nih.gov

In solution, the solubility of this compound is low in polar solvents and high in nonpolar organic solvents. In aqueous environments, these molecules can form aggregates or micelles above a critical concentration, sequestering their hydrophobic tails from the water. The precise architecture of these aggregates is influenced by factors such as temperature, pressure, and the presence of other solutes. Thermodynamic models, such as the Perturbed Chain-Statistical Associating Fluid Theory (PC-SAFT), can be employed to predict the phase equilibria and interfacial tensions of mixtures containing such long-chain compounds. acs.org These models are essential for designing and optimizing processes like extraction or purification.

Force Field Development and Parameterization for Long-Chain Esters

Accurate molecular dynamics simulations depend entirely on the quality of the underlying force field, which is a set of mathematical functions and parameters that describe the potential energy of a system of atoms. ethz.ch For a specialized molecule like this compound, a robust and well-parameterized force field is essential.

The development of a force field for this compound involves defining parameters for bonded (bond lengths, angles, dihedrals) and non-bonded (van der Waals, electrostatic) interactions. While general-purpose force fields like the General AMBER Force Field (GAFF) or the CHARMM General Force Field (CGenFF) provide a starting point for many organic molecules, specific parameterization is often required for long-chain esters to accurately reproduce experimental properties. nih.gov

Several specialized force fields and parameterization strategies have been developed for esters and long-chain lipids:

LOPLS-AA (Long-chain OPLS-All Atom): This force field, an extension of the OPLS-AA framework, was specifically developed for long hydrocarbon chains, alcohols, and esters. nih.gov The parameterization process involves fitting dihedral angles to high-level ab initio calculations and adjusting electrostatic charges and Lennard-Jones parameters to reproduce experimental bulk properties like liquid densities and heats of vaporization. nih.gov

AUA4 (Anisotropic United Atom): The AUA4 force field is a transferable united-atom model that has been successfully applied to a wide range of organic compounds, including carboxylate esters. researchgate.net In this model, groups of atoms (e.g., a CH2 group) are treated as single interaction sites. It accurately predicts properties like vapor pressure, liquid densities, and surface tensions for various esters. researchgate.net

Training on Mixture Properties: Recent approaches have demonstrated that including physical property data from binary mixtures, such as densities and enthalpies of mixing, can significantly improve the accuracy of force field parameters for intermolecular interactions. chemrxiv.org

To parameterize this compound, one would typically start with an existing force field like LOPLS-AA or GAFF. The parameters for the ester group would be taken from established sets, while parameters for the bromo-alkane portion would require careful validation or development. This often involves quantum mechanical calculations to determine partial atomic charges and bond/angle parameters, followed by classical simulations to validate the parameters against known experimental data for similar halogenated long-chain alkanes and esters.

| Force Field | Atomistic Model | Key Parameterization Targets for Esters | Strengths |

|---|---|---|---|

| LOPLS-AA | All-Atom | Ab initio dihedral profiles, liquid density, heat of vaporization, hydration properties. nih.gov | High detail, good for lipid bilayer and interface simulations. nih.gov |

| AUA4 | United-Atom | Vapor pressure, liquid density, critical properties, surface tension. researchgate.net | Computationally efficient, highly transferable for phase equilibria prediction. researchgate.net |

| CGenFF / GAFF | All-Atom | Quantum mechanical calculations (interaction energies, geometries), experimental pure liquid properties. nih.gov | General purpose, compatible with major biomolecular force fields (CHARMM, AMBER). nih.gov |

Predictive Modeling for Materials Science Applications

Predictive modeling, particularly through Quantitative Structure-Property Relationship (QSPR) models, is a powerful tool in materials science for forecasting the physical and chemical properties of compounds from their molecular structure. For this compound, such models can accelerate the discovery of its potential applications without extensive empirical testing.

QSPR models are statistical correlations between molecular descriptors (e.g., chain length, number of double bonds, presence of functional groups) and a specific material property. For instance, in the field of biofuels, QSPR models successfully predict properties like cetane number, viscosity, and density for fatty acid methyl esters based on their chain length and degree of unsaturation. researchgate.net Similarly, a QSPR model for this compound could be developed to predict its properties relevant to applications as a specialty lubricant, a phase-change material, or a functional additive in polymers.

The key steps in developing a predictive model include:

Descriptor Calculation: Calculating a wide range of molecular descriptors for this compound and related molecules. These can include constitutional, topological, geometric, and quantum-chemical descriptors.

Model Development: Using statistical methods or machine learning algorithms to build a mathematical relationship between the calculated descriptors and a known property (e.g., melting point, viscosity, thermal stability). researchgate.net

Validation: Testing the model's predictive power on a set of compounds not used in its development.

Density Functional Theory (DFT) is another powerful predictive tool used to calculate fundamental properties and reaction kinetics. For example, DFT has been used to develop predictive models for the hydrolysis rates of esters by calculating the energy barriers of reaction pathways. nih.gov For this compound, DFT could be used to predict its thermal decomposition pathways, its reactivity as a flame retardant, or its interaction energy with various surfaces for coating applications.

| Target Property | Potential Application | Relevant Modeling Approach | Key Molecular Descriptors |

|---|---|---|---|

| Viscosity / Lubricity | Specialty Lubricants, Hydraulic Fluids | QSPR | Chain length, molecular weight, polar surface area, bromine position |

| Melting Point / Latent Heat | Phase-Change Materials (Thermal Energy Storage) | QSPR, Molecular Dynamics | Chain length, molecular symmetry, intermolecular interaction strength |

| Thermal Stability / Decomposition Temperature | Flame Retardants, High-Temperature Fluids | DFT, QSPR | Bond dissociation energies (C-Br bond), molecular weight |

| Adsorption Energy | Surface Coatings, Corrosion Inhibitors | DFT, Molecular Dynamics | Partial atomic charges, polarizability, functional group orientation |

Future Research Directions and Interdisciplinary Perspectives

Novel Synthetic Methodologies for Enhanced Atom Economy and Sustainability

The traditional synthesis of long-chain bromoesters often relies on methods that may not align with modern principles of green chemistry. Future research will likely focus on developing more sustainable and atom-economical synthetic routes to Ethyl 17-bromoheptadecanoate and related compounds.

One promising avenue is the advancement of enzymatic synthesis . Lipases, for instance, can catalyze esterification under mild conditions, potentially reducing energy consumption and the use of hazardous reagents. researchgate.netnih.gov The development of robust immobilized enzymes could allow for their repeated use, further enhancing the sustainability of the process. researchgate.net

Another key area is the use of heterogeneous catalysts for esterification. acs.org Solid acid catalysts, such as ion-exchange resins or functionalized metal oxides, can replace traditional homogeneous acid catalysts like sulfuric acid, simplifying purification and minimizing corrosive waste streams. acs.org These catalysts are often more thermally stable and can be recycled, contributing to a more environmentally benign process. acs.org

Furthermore, research into atom-economical coupling reactions is crucial. rsc.org Traditional methods for introducing the bromine atom might involve reagents that generate significant waste. Developing catalytic methods for the direct borylation and subsequent bromination of terminal C-H bonds in fatty acid esters would represent a significant leap in atom economy. acs.org

| Synthetic Strategy | Advantages | Key Research Focus |

| Enzymatic Synthesis | Mild reaction conditions, high selectivity, reduced waste. researchgate.net | Development of robust, recyclable immobilized lipases. researchgate.net |

| Heterogeneous Catalysis | Ease of catalyst separation, reusability, reduced corrosion. acs.org | Design of highly active and stable solid acid catalysts. acs.org |

| Atom-Economical Reactions | Maximizes incorporation of reactants into the final product, minimizes byproducts. rsc.orgacs.org | Catalytic C-H activation and functionalization of long-chain esters. acs.org |

Exploration of Underutilized Reactivity and Catalysis

The terminal bromine atom in this compound is a key functional handle for a variety of chemical transformations, yet its full reactive potential remains to be explored, particularly with modern catalytic methods.

Future research will likely delve into a wider range of cross-coupling reactions . While traditional methods exist, the application of advanced catalytic systems, such as those employing palladium, nickel, or copper, could enable the efficient coupling of the long alkyl chain with a diverse array of partners. chimia.chresearchgate.net This could include the formation of new carbon-carbon and carbon-heteroatom bonds, leading to a vast library of novel long-chain functionalized molecules.

The concept of C-H activation also presents an exciting frontier. nih.govnih.gov While the terminal bromine is a reactive site, the long alkyl chain itself contains numerous C-H bonds. The development of catalysts that can selectively activate and functionalize specific C-H bonds along the chain, directed by the ester group or other transiently introduced directing groups, would open up unprecedented avenues for creating complex molecular architectures from this relatively simple starting material. nih.govuci.edu

Moreover, the reactivity of the bromoester in photoredox catalysis is an area ripe for investigation. rsc.org This rapidly developing field uses light to drive chemical reactions under mild conditions, and could offer new ways to engage the terminal bromide in radical-based transformations, leading to products that are inaccessible through traditional ionic pathways.

Integration into Advanced Smart Materials and Responsive Systems

The amphiphilic character of molecules derived from this compound, possessing a long hydrophobic tail and a modifiable polar head group, makes them ideal candidates for the construction of "smart" materials and responsive systems. rsc.orgnih.gov

A key research direction will be the synthesis of stimuli-responsive amphiphiles . By replacing the terminal bromine with a functional group that responds to external stimuli such as pH, light, or temperature, it is possible to create molecules that self-assemble into structures like micelles or vesicles, which can then be triggered to disassemble and release an encapsulated payload. chimia.chpharmatutor.orgnih.gov For example, incorporating a pH-sensitive amine or a photo-cleavable linker would allow for the controlled release of cargo in specific environments. pharmatutor.orgnih.gov

The self-assembly of these functionalized long-chain esters at interfaces is another area of interest. researchgate.net These molecules can form highly ordered self-assembled monolayers (SAMs) on various substrates. researchgate.net The properties of these SAMs, such as their wettability and adhesion, could be tailored by the choice of the terminal functional group, leading to applications in surface engineering, microfabrication, and biosensors.

Furthermore, the incorporation of these molecules into polymeric materials could lead to the development of novel functional polymers. acs.org For instance, using a difunctional derivative of this compound as a monomer could lead to the formation of long-chain polyesters with unique thermal and mechanical properties. acs.org

| Material System | Principle | Potential Application |

| Stimuli-Responsive Micelles/Vesicles | Self-assembly of amphiphiles with triggerable head groups. nih.govpharmatutor.org | Controlled drug delivery, smart coatings. youtube.comagilent.com |

| Self-Assembled Monolayers (SAMs) | Spontaneous ordering of molecules on a surface. researchgate.net | Surface modification, sensors, nanoelectronics. researchgate.net |

| Functional Polymers | Incorporation of the long-chain bromoester as a monomer or pendant group. acs.org | Advanced plastics, elastomers, and specialty polymers. acs.org |

Interdisciplinary Research with Biophysical Chemistry for Fundamental Membrane Studies (non-clinical)

The structural similarity of this compound derivatives to natural lipids makes them valuable tools for fundamental, non-clinical research in biophysical chemistry, particularly in the study of model lipid membranes. researchgate.netiipseries.org

One area of focus is understanding the influence of lipid structure on membrane properties . By systematically modifying the head group of this compound (after converting the bromide to other functionalities) and incorporating these synthetic lipids into model membranes, researchers can investigate how changes in headgroup size, charge, and functionality affect membrane fluidity, thickness, and permeability. chimia.chresearchgate.net The long C17 chain provides a realistic hydrophobic component for these studies. chemrxiv.org

These synthetic lipids can also be used to probe lipid-protein interactions . The function of many membrane proteins is influenced by the surrounding lipid environment. chimia.ch By creating model membranes with defined compositions including derivatives of this compound, it is possible to study how specific lipid structures modulate the activity of membrane-bound enzymes and channels in a controlled, non-clinical setting.

Furthermore, the terminal bromine atom itself can serve as a useful biophysical probe . Its presence can be detected by certain analytical techniques, and its reactivity allows for the attachment of fluorescent tags or other reporter molecules. This would enable researchers to track the location and dynamics of these synthetic lipids within a model membrane, providing insights into processes like lipid flip-flop and domain formation. nih.gov

High-Throughput Screening and Combinatorial Approaches in Materials Discovery

The versatility of this compound as a chemical building block makes it an ideal starting point for combinatorial approaches to materials discovery. pharmatutor.orgumd.edu High-throughput screening (HTS) methodologies can be employed to rapidly synthesize and evaluate large libraries of its derivatives for desired properties. nih.govagilent.com

A key strategy involves the creation of combinatorial libraries of functionalized long-chain molecules. nih.gov Starting with this compound, the terminal bromine can be reacted with a diverse set of nucleophiles in a parallel fashion to generate a library of new esters with a wide range of end-group functionalities. Automated synthesis platforms can greatly accelerate this process. chimia.chnih.gov

These libraries can then be subjected to high-throughput screening for various material properties. nih.govnih.gov For example, the self-assembly behavior of each compound in the library could be rapidly assessed using techniques like dynamic light scattering. Or, the compounds could be screened for their ability to form stable thin films with specific optical or electronic properties.

The data generated from these HTS campaigns can be used to develop structure-property relationships . By correlating the chemical structure of the derivatives with their observed properties, it is possible to identify key molecular features that lead to desired outcomes. This knowledge can then be used to design new and improved materials in a more rational and efficient manner. nih.gov This data-driven approach, combining automated synthesis and screening, has the potential to significantly accelerate the discovery of new materials based on long-chain functionalized molecules. youtube.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.